2-(2-Hydroxy-1-oxopropoxy)propionic acid
Overview
Description
2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactyl lactate, is an organic compound with the molecular formula C6H10O5. It is a derivative of lactic acid and is characterized by the presence of two lactate units linked through an ester bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxy-1-oxopropoxy)propionic acid can be synthesized through the esterification of lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2 Lactic AcidH2SO42-(2-Hydroxy-1-oxopropoxy)propionic acid+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors to ensure efficient mixing and heat transfer. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Corresponding alcohols.
Substitution: Ester derivatives with different functional groups
Scientific Research Applications
2-(2-Hydroxy-1-oxopropoxy)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of biodegradable polymers and as a plasticizer
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-1-oxopropoxy)propionic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which enters the citric acid cycle and contributes to energy production. The ester bond in the compound can be hydrolyzed by esterases, releasing lactic acid and other metabolites .
Comparison with Similar Compounds
Lactic Acid: The parent compound of 2-(2-Hydroxy-1-oxopropoxy)propionic acid.
Lactide: A cyclic dimer of lactic acid.
Poly(lactic acid): A polymer derived from lactic acid.
Comparison: this compound is unique due to its structure, which contains two lactate units linked through an ester bond. This gives it different chemical and physical properties compared to lactic acid and its polymers. For example, it has a higher molecular weight and different solubility characteristics .
Properties
IUPAC Name |
2-(2-hydroxypropanoyloxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQHCBFUVFZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862299 | |
Record name | 2-[(2-Hydroxypropanoyl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-57-2 | |
Record name | Lactic acid lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactic acid lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-hydroxy-1-oxopropoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIC ACID LACTATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N37QW3EK1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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